molecular formula C22H20N4O2 B11030543 3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

Cat. No.: B11030543
M. Wt: 372.4 g/mol
InChI Key: MIEBHNPCYBDXME-UHFFFAOYSA-N
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Description

    3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide: , belongs to the class of .

  • It exhibits promising anticancer activity and metabolic stability, making it an attractive candidate for therapeutic development.
  • The compound’s unique structure combines a methoxyphenyl group, a triazole ring, and a pyridine moiety.
  • Preparation Methods

      Synthetic Routes: XSD-7 can be synthesized via various methods. One approach involves cyclization of an appropriate precursor containing the triazole and pyridine moieties.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the precursor in a suitable solvent with appropriate reagents.

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.

  • Chemical Reactions Analysis

      Reactions: XSD-7 undergoes several reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: XSD-7 serves as a valuable scaffold for designing novel compounds.

      Biology: It exhibits tubulin inhibition, disrupting microtubule dynamics and arresting cell cycle progression.

      Medicine: XSD-7 shows promise as an anticancer agent against gastric cancer (SGC-7901) and cervical carcinoma (HeLa) cells.

      Industry: Its metabolic stability makes it an interesting candidate for drug development.

  • Mechanism of Action

      Mitochondria-Mediated Pathway: XSD-7 induces apoptosis by affecting mitochondrial membrane potential.

      Death Receptor-Mediated Pathway: In HeLa cells, apoptosis occurs primarily via this pathway.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C22H20N4O2

    Molecular Weight

    372.4 g/mol

    IUPAC Name

    3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

    InChI

    InChI=1S/C22H20N4O2/c1-28-19-11-8-16(9-12-19)10-13-21(27)23-18-6-4-5-17(15-18)22-25-24-20-7-2-3-14-26(20)22/h2-9,11-12,14-15H,10,13H2,1H3,(H,23,27)

    InChI Key

    MIEBHNPCYBDXME-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NN=C4N3C=CC=C4

    Origin of Product

    United States

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